molecular formula C13H7F2N B1389661 4',5-Difluorobiphenyl-2-carbonitrile CAS No. 934012-94-9

4',5-Difluorobiphenyl-2-carbonitrile

Cat. No. B1389661
M. Wt: 215.2 g/mol
InChI Key: SSSRJBNKMXYLHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4’,5-Difluorobiphenyl-2-carbonitrile involves several steps. One common method is the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. This reaction leads to the formation of the intermediate 2-bromo-5-fluorobenzonitrile , which can then be further transformed into 4’,5-Difluorobiphenyl-2-carbonitrile .


Chemical Reactions Analysis

    Suzuki Coupling : It can undergo palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryl compounds .

Scientific Research Applications

Grafting and Surface Modification

The research on carbon and metallic surface modification without electrochemical induction highlights the spontaneous formation of multilayer coatings, potentially relevant for creating protective layers or enhancing material properties without requiring an external electrical input (Adenier et al., 2005).

Corrosion Inhibition

Several studies have identified carbonitrile derivatives as effective corrosion inhibitors for metals. These compounds exhibit high inhibition efficiency, potentially due to their ability to form a protective layer on the metal surface, which could be leveraged in extending the lifespan of metal components in corrosive environments (Yadav et al., 2016); (Verma et al., 2015).

Photophysical Properties

Investigations into the solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives provide insights into how these compounds interact with light and their potential applications in photovoltaics or optoelectronic devices by understanding their photophysical properties in different solvent environments (Dappour et al., 2019).

Hydrothermal Synthesis

The clean and safe synthesis method for related biphenyl carbonitrile compounds under hydrothermal conditions suggests a potential pathway for synthesizing 4',5-Difluorobiphenyl-2-carbonitrile with high yield and purity. This method emphasizes environmentally friendly processes, which could be crucial for industrial scale-up (Wang et al., 2013).

Novel Material Properties

Functionalized graphdiyne nanowires incorporating carbonitrile groups demonstrate exceptional mechanical and electronic properties, hinting at the potential of 4',5-Difluorobiphenyl-2-carbonitrile in forming novel nanomaterials for use in future technologies, including information storage and semiconducting devices (Klappenberger et al., 2018).

properties

IUPAC Name

4-fluoro-2-(4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSRJBNKMXYLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5-Difluorobiphenyl-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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